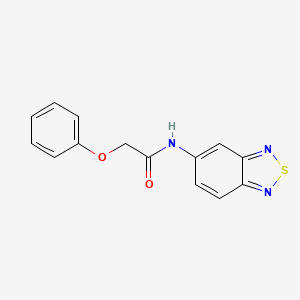![molecular formula C21H22ClN3O3 B14982142 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14982142.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, a methoxyphenyl group, and a pyrazolylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group.
Preparation of the Pyrazole Derivative: Separately, a pyrazole derivative is synthesized by reacting hydrazine with an appropriate diketone or aldehyde to form the pyrazole ring.
Coupling Reaction: The phenoxy intermediate and the pyrazole derivative are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Analyse Des Réactions Chimiques
2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide can be compared with other similar compounds to highlight its uniqueness:
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid: This compound shares the chlorinated phenoxy group but differs in the presence of a propanoic acid moiety instead of the pyrazolylacetamide group.
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide: This compound has a similar acetamide structure but features a diethylamino group instead of the methoxyphenyl group.
2-(4-Chloro-3-methylphenoxy)-N-(4-(4-morpholinyl)phenyl)acetamide: This compound contains a morpholinyl group, distinguishing it from the methoxyphenyl group in the target compound.
These comparisons highlight the structural diversity and potential for varied applications of compounds within this chemical family.
Propriétés
Formule moléculaire |
C21H22ClN3O3 |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-14-10-18(11-15(2)21(14)22)28-13-20(26)24-19-8-9-23-25(19)12-16-4-6-17(27-3)7-5-16/h4-11H,12-13H2,1-3H3,(H,24,26) |
Clé InChI |
HYDRSACZRWOGTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorobenzyl)sulfanyl]-1-ethyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14982062.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B14982066.png)

![N-{2-[4-(2-chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-N-furan-2-ylmethylacetamide](/img/structure/B14982077.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14982085.png)
![2-(3,4-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14982089.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14982090.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14982105.png)


![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B14982123.png)
![N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14982129.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B14982148.png)
![3-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14982152.png)
